1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 89868-49-5
VCID: VC17611625
InChI: InChI=1S/C23H16N2O5/c1-2-12-7-9-13(10-8-12)21(26)16-11-17(25(29)30)18-19(20(16)24)23(28)15-6-4-3-5-14(15)22(18)27/h3-11H,2,24H2,1H3
SMILES:
Molecular Formula: C23H16N2O5
Molecular Weight: 400.4 g/mol

1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione

CAS No.: 89868-49-5

Cat. No.: VC17611625

Molecular Formula: C23H16N2O5

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione - 89868-49-5

Specification

CAS No. 89868-49-5
Molecular Formula C23H16N2O5
Molecular Weight 400.4 g/mol
IUPAC Name 1-amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione
Standard InChI InChI=1S/C23H16N2O5/c1-2-12-7-9-13(10-8-12)21(26)16-11-17(25(29)30)18-19(20(16)24)23(28)15-6-4-3-5-14(15)22(18)27/h3-11H,2,24H2,1H3
Standard InChI Key CRBOYVWCCQNSGJ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Introduction

1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Its molecular formula is C23H16N2O5, and it has a molecular weight of approximately 400.4 g/mol . This compound features an anthracene backbone with various substituents, including an amino group, a nitro group, and a benzoyl group, which contribute to its unique chemical properties and potential applications in various fields.

Synthesis and Chemical Behavior

The synthesis of 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. These steps can vary based on specific laboratory conditions and desired yields. Compounds in the anthraquinone class are known for their diverse biological activities, which are influenced by the substituents on the anthracene backbone.

Biological Activities and Potential Applications

1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione has potential applications in several fields due to its unique combination of functional groups. Interaction studies are crucial for understanding how this compound interacts with biological systems. Similar compounds, such as 1-amino-4-nitroanthracene-9,10-dione and 1-aminoanthraquinone, exhibit strong antimicrobial properties and significant cytotoxicity, respectively .

CompoundStructural FeaturesUnique Aspects
1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dioneAmino, nitro, benzoyl groupsPotential distinct pharmacological effects
1-Amino-4-nitroanthracene-9,10-dioneAmino, nitro groupsExhibits cytotoxicity
1-AminoanthraquinoneAmino groupKnown for antimicrobial properties

Research Findings and Future Directions

Research on 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione is ongoing, with a focus on understanding its chemical behavior and biological interactions. The compound's unique structure suggests potential applications in fields such as pharmaceuticals and materials science. Further studies are needed to fully explore its properties and potential uses.

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